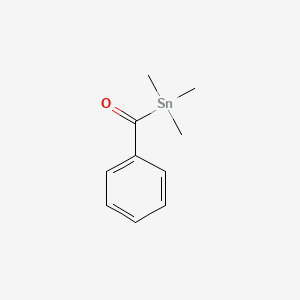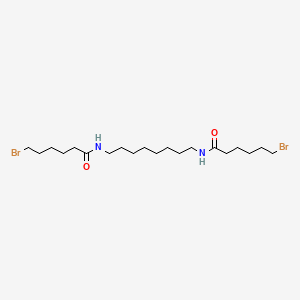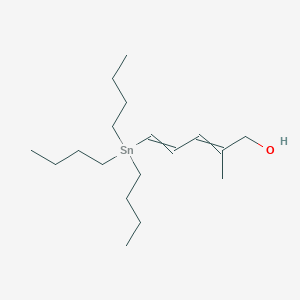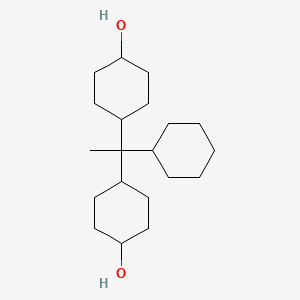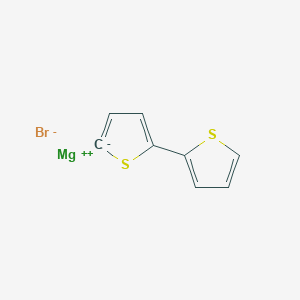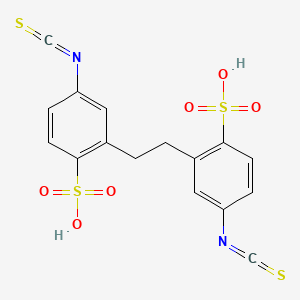
2,2'-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) typically involves the reaction of 4-isothiocyanatobenzenesulfonic acid with ethane-1,2-diol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) involves the interaction of its isothiocyanate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its use in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Known for its use in organic synthesis and as an intermediate in the production of other chemicals.
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Utilized in the synthesis of brominated compounds and as a reagent in organic reactions.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) stands out due to its dual functional groups (isothiocyanate and sulfonic acid), which provide a unique combination of reactivity and solubility. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Propriétés
Numéro CAS |
137911-08-1 |
|---|---|
Formule moléculaire |
C16H12N2O6S4 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
4-isothiocyanato-2-[2-(5-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12N2O6S4/c19-27(20,21)15-5-3-13(17-9-25)7-11(15)1-2-12-8-14(18-10-26)4-6-16(12)28(22,23)24/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24) |
Clé InChI |
IWGQZCQVMWPBBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C=S)CCC2=C(C=CC(=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



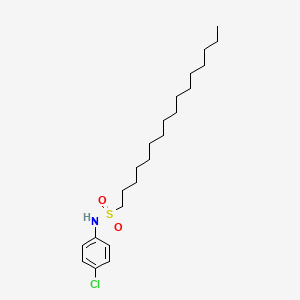
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
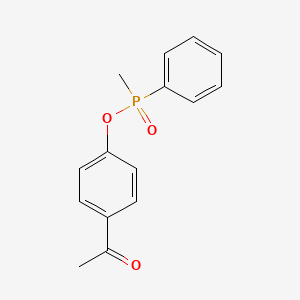
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
